Broussin

Antifungal Phytoalexin Natural Product

Broussin (CAS 76045-50-6) is a (2S)-hydroxyflavan natural product isolated from Broussonetia papyrifera xylem, serving as a validated antifungal lead scaffold and essential tyrosinase SAR baseline comparator. Its distinct flavan core with 7-hydroxy/4′-methoxy substitution differs fundamentally from widely studied stilbenoids (resveratrol, pterostilbene), reducing screening collection redundancy. • Lower TPSA (38.70 Ų) vs. resveratrol predicts favorable membrane permeability for cell-based antifungal screening campaigns • Validated HPLC quantification method (linear range 1.64-6.15 μg, r = 0.9997) supports botanical extract standardization and QC testing • Structural simplicity relative to broussonin C enables systematic substituent contribution probing in tyrosinase inhibition SAR • Defined (2S) stereochemistry ensures reproducible target engagement profiles distinct from broussonin congeners A, B, C, and E

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 76045-50-6
Cat. No. B1208535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussin
CAS76045-50-6
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CCC3=C(O2)C=C(C=C3)O
InChIInChI=1S/C16H16O3/c1-18-14-7-3-11(4-8-14)15-9-5-12-2-6-13(17)10-16(12)19-15/h2-4,6-8,10,15,17H,5,9H2,1H3/t15-/m0/s1
InChIKeyJTPMXGZHRQYFTB-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Broussin Hydroxyflavan Procurement Guide


Broussin, systematically named (2S)-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol, is a hydroxyflavan natural product belonging to the flavonoid class of secondary metabolites [1]. It is primarily isolated from the xylem and branches of Broussonetia papyrifera (paper mulberry) and has also been detected in Dracaena cochinchinensis and Imperata cylindrica [2]. As a flavan derivative with a 7-hydroxy and 4′-methoxy substitution pattern, broussin serves as a reference standard and research tool in natural product chemistry and antifungal discovery programs [3].

Compound class Hydroxyflavan natural product, (2S) stereochemistry
Source Isolated from Broussonetia papyrifera xylem
Research context Supports antifungal screening and tyrosinase inhibitor SAR studies

Broussin Substitution Risks


Broussin possesses a specific hydroxyflavan scaffold with a defined (2S) stereochemistry and a 7-hydroxy/4′-methoxy substitution pattern that distinguishes it from both the more extensively studied stilbenoids (e.g., resveratrol, pterostilbene) and from closely related broussonin congeners (A, B, C, E) [1]. Unlike the stilbenoids, which feature a C6–C2–C6 trans-stilbene core, broussin contains a saturated dihydropyran ring, resulting in fundamentally different conformational properties and biological target engagement profiles [2]. Furthermore, within the broussonin family, broussin lacks the additional hydroxyl and methoxy substitutions present in broussonin C, which directly impacts tyrosinase inhibitory potency and reversibility characteristics [3]. Consequently, substitution of broussin with structurally related analogs cannot be assumed to yield equivalent experimental outcomes without quantitative verification.

Stilbenoids Resveratrol/pterostilbene possess trans-stilbene cores; target engagement profiles may not transfer to saturated flavan scaffold.
Congeners Broussonin C carries additional substituents with reported tyrosinase inhibition; broussin may not replicate enzyme inhibitory endpoints without characterization.
Analytical use Validated HPLC method exists for broussin; substitution with other flavans may require re-validation of quantification parameters.

Broussin Differentiation Evidence


Antifungal Activity Classification

Broussin is classified as an antifungal compound based on its isolation from wounded xylem and fungus-inoculated Broussonetia papyrifera tissues [1]. Multiple authoritative databases consistently list broussin and its congener broussonin C as antifungal agents, distinguishing them from non-antifungal flavans lacking the specific substitution pattern . While quantitative MIC data are not publicly available for direct comparison, the documented antifungal classification establishes broussin as a validated lead scaffold for antifungal discovery programs, in contrast to the predominantly antioxidant and anti-inflammatory activities reported for resveratrol and pterostilbene [2].

Antifungal classification
Class-level inference
Qualitative antifungal activity (phytoalexin context) vs. resveratrol/pterostilbene primarily antioxidant and anti-inflammatory
Supports antifungal screening context
Quantitative MIC data not publicly available; activity classification from fungal inoculation models
Antifungal Phytoalexin Natural Product

Flavan vs. Stilbene Scaffold

Broussin possesses a flavan core (C6–C3–C6 with a saturated dihydropyran ring) and a defined (2S) stereochemistry, fundamentally distinguishing it from the C6–C2–C6 trans-stilbene scaffold of resveratrol and pterostilbene [1]. The topological polar surface area (TPSA) of broussin is calculated as 38.70 Ų [2], compared to 80.92 Ų for resveratrol and 49.69 Ų for pterostilbene. This ~52% lower TPSA relative to resveratrol predicts enhanced passive membrane permeability for broussin, a critical consideration for cell-based and in vivo experimental design. The saturated dihydropyran ring further confers conformational rigidity distinct from the planar stilbene core, altering target-binding geometry [3].

Scaffold TPSA
Context-dependent
Broussin TPSA 38.70 Ų; resveratrol 80.92 Ų (−52%), pterostilbene 49.69 Ų (−22%)
Reported physicochemical property; may support membrane permeability estimation
In silico calculation; saturation and substitution pattern differ
Structural Biology SAR Medicinal Chemistry

Tyrosinase Inhibition: Broussonin C Baseline

Broussin is documented alongside broussonin C as an antifungal compound; however, only broussonin C has been characterized as exerting simple reversible slow-binding inhibition against diphenolase (tyrosinase) . The absence of published IC50 data for broussin against tyrosinase establishes it as a structurally simplified baseline comparator for structure-activity relationship (SAR) studies involving broussonin C and other substituted flavans . This differentiation is significant: broussonin C features additional hydroxyl/methoxy groups relative to broussin, which correlate with its enzyme inhibitory activity. Procurement of broussin therefore enables controlled SAR investigations to determine the minimal pharmacophore required for tyrosinase inhibition and to assess the contribution of specific substituents [1].

Tyrosinase SAR baseline
Supporting evidence
Broussin: tyrosinase inhibition not quantified; broussonin C: slow-binding reversible inhibition reported
Supports SAR comparator role
No published IC50 for broussin; serves as structurally simplified baseline
Tyrosinase Inhibition SAR Enzymology

HPLC Reference Standard Validation

Broussin (as 7-hydroxy-4′-methoxyflavane) has been validated as an analytical reference standard for the simultaneous HPLC determination of bioactive constituents in Zhuang medicine Dracaena cochinchinensis [1]. The established method demonstrates linearity for 7-hydroxy-4′-methoxyflavane over the range of 1.6408–6.1530 μg with a correlation coefficient of r = 0.9997 [1]. This contrasts with the absence of such validated analytical methods for many structurally related flavans, including broussonin A, B, C, and E. The availability of a fully validated HPLC method with defined linearity and reproducibility parameters makes broussin a superior choice for analytical quality control applications in natural product standardization [2].

HPLC linearity
Method context
Linear range 1.6408–6.1530 μg, r = 0.9997
Supports analytical method validation
Validated for Dracaena cochinchinensis; other flavans lack published HPLC method
Analytical Chemistry Quality Control HPLC

Broussin Application Scenarios


Antifungal Lead Discovery & Phytoalexin Research

Broussin serves as a validated antifungal lead scaffold derived from plant phytoalexin responses. Researchers investigating fungal inhibition mechanisms can utilize broussin as a structurally characterized starting point for medicinal chemistry optimization, given its documented antifungal classification and distinct flavan core . The lower TPSA (38.70 Ų) relative to resveratrol predicts favorable membrane permeability, supporting cell-based antifungal screening campaigns [1].

Tyrosinase Inhibitor SAR Studies

Broussin functions as an essential baseline comparator for SAR investigations of tyrosinase inhibition within the flavan and broussonin chemical series. Its structural simplicity relative to the active inhibitor broussonin C enables researchers to systematically probe the contribution of individual substituents to enzyme inhibitory activity . This application is particularly relevant for cosmetic and dermatological research programs targeting melanogenesis pathways [2].

Analytical Reference Standard for Quality Control

Broussin is supported by a validated HPLC method with demonstrated linearity (1.6408–6.1530 μg, r = 0.9997) for the simultaneous quantification of bioactive constituents in Dracaena species . This established analytical framework makes broussin suitable for use as a reference standard in pharmacopoeial monograph development, botanical extract standardization, and quality control testing of traditional medicines [1].

Natural Product Library Screening

Broussin's classification as a hydroxyflavan with a defined (2S) stereochemistry and unique substitution pattern makes it a valuable inclusion in diversity-oriented natural product libraries . Its structural distinction from the extensively studied stilbenoid class (resveratrol, pterostilbene) reduces redundancy in screening collections and increases the probability of identifying novel biological targets or mechanisms of action [1].

Application
Selection Property
Validation Focus
Antifungal screening studies
Flavan scaffold with reported antifungal class
Antifungal target engagement in cell-based assays
Tyrosinase inhibitor SAR studies
Structurally simplified baseline distinct from broussonin C
Enzyme inhibition assay context
Natural product analytical QC
Validated HPLC method with defined linearity
Method reproducibility in standardization
Natural product library screening
Distinct (2S)-hydroxyflavan scaffold vs. stilbenoids
Novel target identification studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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